molecular formula C23H21ClN6O2S B2738228 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 921908-39-6

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2738228
CAS No.: 921908-39-6
M. Wt: 480.97
InChI Key: ZERFNPRPBBDBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, characterized by a fused heterocyclic core with a thioether linkage and a 4-phenylpiperazine ethanone moiety. The 3-chlorophenyl substituent at position 1 and the hydroxyl group at position 4 of the pyrazolo-pyrimidine core are critical for its structural identity. Its synthesis involves reacting the monopotassium salt of 1,5,6,7-tetrahydro-1-phenyl-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one with substituted phenacyl chlorides under reflux conditions in ethanol, followed by cyclization or functionalization steps .

Properties

IUPAC Name

1-(3-chlorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O2S/c24-16-5-4-8-18(13-16)30-21-19(14-25-30)22(32)27-23(26-21)33-15-20(31)29-11-9-28(10-12-29)17-6-2-1-3-7-17/h1-8,13-14H,9-12,15H2,(H,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERFNPRPBBDBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that belongs to the class of pyrazolo-pyrimidines. Its structure suggests potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure includes several functional groups that may influence its biological activity:

  • Thioether linkage : This feature can participate in redox reactions, potentially leading to the formation of reactive intermediates.
  • Pyrazolo-pyrimidine scaffold : Known for its role in kinase inhibition, this scaffold is significant in cancer therapy.
  • Hydroxyl group : Acts as a nucleophile, enhancing reactivity with electrophiles.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC19H20ClN5O2S
Molecular Weight429.85 g/mol
CAS Number922556-09-0

Anticancer Activity

Research indicates that compounds similar to 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone exhibit significant anticancer properties. The pyrazolo-pyrimidine framework is often associated with the inhibition of various kinases involved in tumor growth.

Case Studies

  • Inhibition of A549 Cell Growth : A derivative was reported to have an IC50 value of 26 µM against A549 lung cancer cells, indicating moderate potency in inhibiting cell proliferation .
  • Aurora-A Kinase Inhibition : Another study demonstrated a derivative with an IC50 of 0.16 µM against Aurora-A kinase, highlighting its potential as a targeted cancer therapy .

Anti-inflammatory Effects

The compound's structural features suggest it may also act as an anti-inflammatory agent. Pyrazole derivatives have been documented to exhibit significant anti-inflammatory activities through the inhibition of cyclooxygenase (COX) enzymes.

Research Findings

  • A series of pyrazole derivatives were evaluated for COX-II inhibitory activity, with some compounds showing IC50 values as low as 0.011 µM, indicating strong anti-inflammatory potential .

Other Biological Activities

The broader biological profile of pyrazolo-pyrimidine compounds includes:

  • Antimicrobial properties : Some derivatives have shown efficacy against various microbial strains.
  • Neuroprotective effects : Certain compounds exhibit potential in neuroprotection and treatment of neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound may involve:

  • Kinase Inhibition : The pyrazolo-pyrimidine structure allows for interaction with ATP-binding sites on kinases.
  • Nucleophilic Substitution : The hydroxyl group can facilitate reactions with electrophiles, leading to biologically active metabolites.
  • Redox Reactions : The thioether moiety can undergo oxidation, potentially generating reactive sulfur species that may modulate signaling pathways.

Comparative Analysis with Related Compounds

A comparison with related compounds highlights the unique aspects of 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone :

Compound NameStructure FeaturesBiological Activity
1-(3-Chlorophenyl)-4-hydroxy-pyrazolo[3,4-d]pyrimidin-6-amineLacks thioether; similar coreAnticancer activity
N-(4-Fluorophenyl)-2-acetamido-thiazoleContains acetamido groupAntimicrobial properties
5-(4-Chlorophenyl)-1H-pyrazole derivativesPyrazole coreInhibitory effects on kinases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Pyrazolo[3,4-d]pyrimidine Derivatives (Compounds 2–19)

Compounds 2–19 (Hindawi, 2017) share the pyrazolo[3,4-d]pyrimidine core but differ in substituents:

  • Substituent Variation : The target compound features a 3-chlorophenyl group at position 1, while analogs 2–10 include diverse substituted phenyl groups (e.g., 4-fluoro, 2-nitro) at the same position .
  • Functional Groups : Unlike the hydroxyl group at position 4 in the target compound, analogs 11–19 incorporate thiazolo[3,2-a]pyrimidine rings formed via polyphosphoric acid (PPA) or sulfuric acid-mediated cyclization .
  • Synthesis Methods: The target compound’s synthesis uses ethanol reflux, whereas analogs 11–19 require harsher conditions (e.g., PPA at 140°C or sulfuric acid at room temperature for extended periods) .

Patent Derivatives with Imidazo-Pyrrolo-Pyrazine Cores

European Patent Application (2022) describes compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(3-chlorophenyl)ethanone. Key differences include:

  • Core Structure : Replacement of pyrazolo-pyrimidine with imidazo-pyrrolo-pyrazine, which may alter binding interactions due to expanded aromaticity.

Thieno[2,3-d]pyrimidine Derivatives

Compound 7a (Ravi Teja et al.) features a thieno[2,3-d]pyrimidine core instead of pyrazolo-pyrimidine:

  • Core Heterocycle: The sulfur-containing thiophene ring in thieno-pyrimidine may enhance lipophilicity compared to the nitrogen-rich pyrazolo-pyrimidine.
  • Substituents: A 4-chlorophenoxy group and 4-fluorophenyl substituent differ from the target compound’s 3-chlorophenyl and hydroxyl groups.
  • Synthesis : Uses milder conditions (triethylamine in dioxane at 60°C) compared to the target compound’s reflux method .

Research Findings and Implications

Structural Flexibility vs. Bioactivity: The target compound’s pyrazolo-pyrimidine core offers a balance of hydrogen-bonding capacity (via hydroxyl and pyrimidine N atoms) and lipophilicity (from the 3-chlorophenyl group). Thieno-pyrimidine analogs may prioritize membrane permeability due to sulfur incorporation .

Synthetic Accessibility: The target compound’s ethanol reflux synthesis is less energy-intensive than PPA- or sulfuric acid-mediated routes for analogs 11–19 .

Unanswered Questions: No pharmacological data are available in the provided evidence to compare bioactivity (e.g., kinase inhibition, cytotoxicity). The 4-phenylpiperazine moiety in the target compound may modulate CNS activity, but this remains speculative.

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepKey Reagents/ConditionsYield RangeReference
Thioether formationThioacetamide, DMF, 80°C60–70%
Piperazine coupling4-phenylpiperazine, K₂CO₃, dry THF, RT65–75%
PurificationColumn chromatography (SiO₂, EtOAc/Hexane)90–95%

Basic: How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm thioether (-S-) and piperazine (δ 3.1–3.5 ppm) connectivity .
  • X-ray crystallography : Resolve 3D conformation (e.g., orthorhombic crystal system, bond angles ~120° for the pyrazolo-pyrimidine core) .
  • IR spectroscopy : Identify key functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹ for the hydroxy group) .

Q. Table 2: Structural Characterization Techniques

TechniqueApplicationKey FindingsReference
1H NMRSubstituent positionsAromatic protons at δ 7.2–8.1 ppm
X-ray crystallography3D conformation analysisBond angles: C-S-C ~104°
IRFunctional group identificationO-H stretch at 3250 cm⁻¹

Advanced: What experimental strategies can resolve contradictions in biological activity data across different studies?

Answer:
Contradictions often arise from assay variability. Mitigate by:

  • Standardizing assay conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and buffer systems (pH 7.4, 25°C) .
  • Validating target engagement : Employ orthogonal assays (e.g., SPR for binding affinity and enzymatic assays for IC₅₀) .
  • Controlling metabolic interference : Include liver microsomes to assess stability and rule out false negatives .

Advanced: How to design in vivo studies to evaluate pharmacokinetics while considering metabolic stability?

Answer:

  • Animal models : Use BALB/c mice for bioavailability studies with IV/PO dosing (10 mg/kg) .
  • Bioanalytical methods : Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL) .
  • Metabolic profiling : Identify major metabolites (e.g., glucuronidation at the hydroxy group) using hepatocyte incubations .

Q. Table 3: In Vivo Study Design

ParameterMethod/ModelReference
Dosage formPEG-400/water (80:20) suspension
Sampling timepoints0, 1, 3, 6, 12, 24 h post-administration
Metabolite analysisUPLC-QTOF-MS for phase I/II metabolites

Advanced: What computational methods are suitable for predicting interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., ATP-binding pockets) .
  • MD simulations : Simulate ligand-protein stability (GROMACS, 100 ns trajectory) to assess conformational changes .
  • QSAR modeling : Corrogate substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) on activity .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Recrystallization : Use acetonitrile for high-purity crystals (>95%) .
  • Column chromatography : Optimize with SiO₂ and EtOAc/hexane (3:7) to separate thioether byproducts .

Advanced: How to assess the compound's selectivity across related enzymes to minimize off-target effects?

Answer:

  • Kinase panel screening : Test against 50+ kinases (e.g., EGFR, VEGFR2) at 1 µM .
  • Competitive binding assays : Use ATP-conjugated beads to measure displacement (Ki < 100 nM for target) .

Q. Table 4: Selectivity Profiling

TargetAssay TypeResult (IC₅₀)Reference
Kinase XFluorescence polarization0.45 µM
Off-target Kinase YRadioligand binding>10 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.